1-{[(Butan-2-yl)amino]methyl}naphthalen-2-ol hydrochloride
Description
1-{[(Butan-2-yl)amino]methyl}naphthalen-2-ol hydrochloride is a naphthalene-derived Mannich base characterized by a hydroxyl group at the 2-position of naphthalen-2-ol and an aminomethyl substituent bearing a butan-2-yl group. The hydrochloride salt enhances its aqueous solubility, a critical factor for bioavailability in pharmacological applications. Structurally, it belongs to the Betti base family, synthesized via Mannich-type reactions involving naphthols, amines, and aldehydes .
Properties
IUPAC Name |
1-[(butan-2-ylamino)methyl]naphthalen-2-ol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO.ClH/c1-3-11(2)16-10-14-13-7-5-4-6-12(13)8-9-15(14)17;/h4-9,11,16-17H,3,10H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATDHLNDAPGUEQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NCC1=C(C=CC2=CC=CC=C21)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-{[(Butan-2-yl)amino]methyl}naphthalen-2-ol hydrochloride typically involves a multi-step processThe final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and stringent quality control measures to maintain consistency in the product .
Chemical Reactions Analysis
Types of Reactions: 1-{[(Butan-2-yl)amino]methyl}naphthalen-2-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives, which may have different biological activities.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s properties.
Substitution: Substitution reactions can introduce new functional groups, enhancing the compound’s versatility in different applications.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenating agents and nucleophiles are typically employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while substitution reactions can produce various substituted naphthalenes .
Scientific Research Applications
Antimicrobial Activity
Research has indicated that 1-{[(Butan-2-yl)amino]methyl}naphthalen-2-ol hydrochloride exhibits notable antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains, suggesting potential use as an antimicrobial agent in pharmaceuticals.
Case Study:
In a laboratory setting, the compound was tested against common pathogens such as Escherichia coli and Staphylococcus aureus. Results showed a significant reduction in bacterial growth, indicating its potential as a therapeutic agent for infections.
Anticancer Properties
The compound has also been investigated for its anticancer effects. Preliminary studies suggest that it may inhibit cell proliferation and induce apoptosis in cancer cells through specific molecular interactions.
Case Study:
A study published in a peer-reviewed journal explored the effects of this compound on human cancer cell lines. The findings revealed that treatment with varying concentrations led to a dose-dependent decrease in cell viability, highlighting its potential role in cancer therapy.
Synthesis and Production
The synthesis of this compound typically involves multi-step chemical reactions. These processes can be optimized for large-scale production, making the compound accessible for industrial applications.
Synthesis Overview:
- Starting materials are reacted under controlled conditions.
- Intermediate compounds are purified and characterized.
- Final product is obtained through crystallization or other purification techniques.
Mechanism of Action
The mechanism of action of 1-{[(Butan-2-yl)amino]methyl}naphthalen-2-ol hydrochloride involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways may vary depending on the specific application and context .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key physicochemical properties of the target compound with structurally related derivatives:
Key Observations :
- The target compound’s butan-2-yl group confers moderate lipophilicity (logP ~2.5), balancing solubility and membrane permeability. In contrast, the bulkier naphthalene derivative from has a higher logP (4.7), likely reducing aqueous solubility .
Anticancer Activity
- Betti Base Derivatives: Naphtho[1,2-e][1,3]oxazines derived from 1-(amino(aryl)methyl)naphthalen-2-ol hydrochlorides exhibit IC₅₀ values in the µM range against breast (MCF-7), colon (HCT116), and B-CLL cancer cell lines .
- Metal-Binding Agents: Naphthalenol derivatives with aminoalkyl groups, such as those discussed in Rodriguez-Rodriguez et al.
The target compound’s butan-2-yl group may enhance penetration into lipid-rich tumor microenvironments or neuronal tissues, though specific activity data are needed.
Enzyme Inhibition
- BACE1 Inhibitors : The compound in (PDB 3UQU) shares a butan-2-yl substituent and demonstrates binding to the BACE1 active site, a target for Alzheimer’s therapy . Structural similarities suggest the target compound could also interact with proteases or kinases, warranting further docking studies.
Comparative Advantages and Limitations
Biological Activity
1-{[(Butan-2-yl)amino]methyl}naphthalen-2-ol hydrochloride is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Molecular Formula: C15H20ClNO
- Molecular Weight: 265.7784 g/mol
- CAS Number: 1240568-39-1
The presence of both an amino group and a hydroxyl group on the naphthalene ring enhances its biological activity by increasing solubility and stability compared to similar compounds .
Research indicates that this compound operates through various mechanisms:
-
Antimicrobial Activity:
- The compound exhibits potential antimicrobial effects against various pathogens. Its mechanism may involve disrupting microbial cell membranes or inhibiting essential metabolic pathways.
-
Anticancer Properties:
- Studies have demonstrated that this compound can inhibit cell growth and induce apoptosis in cancer cell lines. The specific molecular targets involved in these processes are still under investigation, but preliminary data suggest interactions with key signaling pathways that regulate cell proliferation and survival .
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Several analogs have been synthesized to explore modifications that enhance efficacy:
| Compound | Structural Features | Biological Activity |
|---|---|---|
| 1-{[(Butan-2-yl)amino]methyl}naphthalen-2-amine | Amino group instead of hydroxyl | Varies significantly |
| 1-{[(Butan-2-yl)amino]methyl}naphthalen-2-thiol | Thiol group instead of hydroxyl | Potentially different reactivity |
| 2-Methyl-1-(naphthalen-2-YL)propan-2-amina | Naphthalene ring with propanamine structure | Known for serotonin release activity |
The presence of electron-donating or withdrawing groups significantly influences the biological activity, highlighting the importance of specific substitutions in enhancing potency against targeted diseases .
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
-
Antimicrobial Efficacy:
- A study evaluated its effectiveness against Gram-positive and Gram-negative bacteria, showing promising results comparable to established antibiotics like norfloxacin. The Minimum Inhibitory Concentration (MIC) values ranged from 46.9 μg/mL to 93.7 μg/mL, indicating significant antimicrobial potential .
- Anticancer Activity:
- Toxicity Studies:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
